Chloromethyl 4-chlorononanoate
Description
Chloromethyl 4-chlorononanoate is a chlorinated ester characterized by a chloromethyl group (-CH₂Cl) attached to the oxygen of 4-chlorononanoic acid. Its structure combines a long aliphatic chain (nine carbons) with chlorine substituents at both the methyl ester position and the fourth carbon of the nonanoate backbone.
Properties
CAS No. |
80418-73-1 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 4-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-9(12)6-7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChI Key |
COADCZUXYCMGLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 4-chlorononanoate typically involves the esterification of 4-chlorononanoic acid with chloromethyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:
4-chlorononanoic acid+chloromethyl alcoholH₂SO₄chloromethyl 4-chlorononanoate+H₂O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 4-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted esters, amides, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chloromethyl 4-chlorononanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 4-chlorononanoate involves the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The molecular targets include proteins, enzymes, and nucleic acids, which can result in altered cellular pathways and biological activities .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound | Structure | Key Functional Groups |
|---|---|---|
| This compound | CH₂Cl-O-CO-(CH₂)₃-CHCl-(CH₂)₄-CH₃ | Chloromethyl ester, 4° chlorinated alkane |
| Bis(chloromethyl) ether | Cl-CH₂-O-CH₂-Cl | Dichlorinated ether |
| 4-(Chloromethyl)-1,3-dioxolan-2-one | Cyclic carbonate with chloromethyl substituent | Chloromethyl, cyclic carbonate |
| Phenol, 4-(chloromethyl)-, acetate | Phenol ring with -CH₂Cl and acetate (-O-CO-CH₃) groups | Chloromethyl phenol, acetate ester |
Key Insights :
- Bis(chloromethyl) ether’s symmetrical dichlorinated structure increases electrophilicity and carcinogenic risk, unlike the target compound’s ester functionality .
Key Insights :
Key Insights :
- The long alkyl chain in this compound may position it as a surfactant or emulsifier, whereas 4-(Chloromethyl)-1,3-dioxolan-2-one is prioritized in sustainable materials .
- Safety concerns limit Bis(chloromethyl) ether ’s applications, emphasizing the need for rigorous toxicity studies on the target compound .
Key Insights :
- Unlike Bis(chloromethyl) ether , the target compound’s ester group may reduce volatility and direct DNA alkylation risk, but chlorinated metabolites warrant caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
